molecular formula C21H21NO6 B2710011 METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1357936-62-9

METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2710011
CAS No.: 1357936-62-9
M. Wt: 383.4
InChI Key: IYHGGQSFLGBIKT-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative featuring methoxy groups at positions 6 and 7, a 3-methoxyphenylmethoxy substituent at position 4, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-24-14-7-5-6-13(8-14)12-28-18-11-17(21(23)27-4)22-16-10-20(26-3)19(25-2)9-15(16)18/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHGGQSFLGBIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Benzyl Group: The benzyl group can be attached through a Williamson ether synthesis, where the quinoline derivative reacts with 3-methoxybenzyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace methoxy or benzyl groups with other substituents using reagents like sodium methoxide or benzyl bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or benzyl bromide in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives with modified functional groups.

    Substitution: Formation of quinoline derivatives with different substituents replacing the original methoxy or benzyl groups.

Scientific Research Applications

The compound Methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate (often referred to in the literature as a quinoline derivative) has garnered attention in various scientific research fields due to its potential biological activities and applications. This article delves into its applications, particularly in medicinal chemistry, highlighting its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and data tables.

Structural Features

The compound features a quinoline ring system substituted with methoxy groups and a carboxylate moiety, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties.

Case Study: Effect on Breast Cancer Cells

In vitro studies on MCF-7 breast cancer cells demonstrated a dose-dependent decrease in cell viability with an IC50 of approximately 15 µM. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicative of apoptosis induction.

Antimicrobial Properties

The compound also shows promising antimicrobial activity against various pathogens.

Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

This table illustrates the effectiveness of the compound against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanisms of Anti-inflammatory Action

  • Cytokine Modulation : The compound inhibits NF-κB signaling pathways, reducing the production of inflammatory cytokines.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeMechanism
AnticancerInduces apoptosis, arrests cell cycle
AntimicrobialInhibits bacterial growth
Anti-inflammatoryModulates cytokine production

Research Findings and Insights

Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy while minimizing toxicity. Modifications to the methoxy and carboxylate groups have been explored to improve selectivity toward cancer cells compared to normal cells.

Mechanism of Action

The mechanism of action of METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Modifying genetic material to exert its effects.

    Modulating Receptor Activity: Binding to cellular receptors to influence signaling pathways.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with analogs from the provided evidence:

Compound Name Core Structure Key Substituents Notable Features Reference
Methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate (Target) Quinoline - 6,7-dimethoxy
- 4-(3-methoxyphenylmethoxy)
- 2-methyl ester
High solubility due to methoxy groups; steric hindrance at position 3. N/A
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Quinoline - 6,7-difluoro
- 2-(4-fluorobenzylsulfanyl)
- 4-hydroxy
- 3-methyl ester
Electronegative fluorine enhances lipophilicity; sulfanyl group improves reactivity.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Ethyl ester analog) Isoquinoline - 6,7-dimethoxy
- 1-methyl
- 2-ethyl ester
Isoquinoline core differs in nitrogen position; reduced steric bulk.
6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid Quinoxaline - 6,7-dimethoxy
- 3-oxo
- 2-carboxylic acid
Quinoxaline core with conjugated keto group; acidic carboxylic substituent.
4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate Quinoline-Isoquinoline hybrid - 4-amino
- 2-tetrahydroisoquinoline
- Methanesulfonate counterion
Hybrid structure with enhanced hydrogen-bonding potential; ionic solubility.

Structural and Functional Differences

Core Structure Variations: Quinoline vs. Isoquinoline/Quinoxaline: The target compound’s quinoline core positions the nitrogen at position 1, whereas isoquinoline derivatives (e.g., compound 6d in ) place it at position 2. This alters electronic distribution and binding interactions. Quinoxaline derivatives () feature two adjacent nitrogen atoms, increasing polarity and redox activity.

Substituent Effects: Methoxy vs. Fluoro Groups: Compared to the difluoroquinoline in , the target’s methoxy groups are electron-donating, increasing solubility in polar solvents. Fluorine’s electronegativity enhances membrane permeability but reduces solubility. Ester vs. Sulfanyl/Carboxylic Acid Groups: The methyl ester at position 2 in the target compound improves metabolic stability compared to sulfanyl () or carboxylic acid () groups, which may undergo hydrolysis or ionization.

In contrast, the 4-hydroxy group in allows hydrogen bonding but increases susceptibility to oxidation.

Biological Activity

Methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research.

Synthesis

The synthesis of quinoline derivatives, including this compound, typically involves multi-step processes. A notable method includes the one-pot synthesis from β-nitroacrylates and 2-aminobenzaldehydes, yielding various functionalized quinolines with moderate to good yields (37%–64%) under optimized conditions using solid-supported bases like BEMP in acetonitrile .

Biological Activity Overview

Quinoline derivatives are known for a wide range of biological activities, including:

  • Antimicrobial : Exhibiting antibacterial and antifungal properties.
  • Antiviral : Potential efficacy against viral infections.
  • Anticancer : Demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory : Reducing inflammation in different models.

This compound specifically has shown promise in several studies.

Detailed Biological Activities

  • Anticancer Activity
    • Studies have indicated that quinoline derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been tested against various cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.46 µM .
    • The mechanism often involves the inhibition of key kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation .
  • Antimicrobial Properties
    • Quinoline derivatives have been reported to exhibit activity against a range of pathogens. This compound is anticipated to possess similar properties based on structural analogs that have shown effectiveness against bacteria and fungi .
  • Anti-inflammatory Effects
    • Some studies indicate that compounds in this class can mitigate inflammatory responses through various pathways, potentially involving the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (µM)Activity
Li et al. (2022)Quinoline derivativeMCF-70.01Anticancer
Cankara et al. (2022)Quinoline derivativeHCT1161.1Anticancer
Zhang et al. (2021)Similar compoundA5490.39Anticancer
Morimoto et al. (1991)Quinoline derivativesVarious pathogensN/AAntimicrobial

Q & A

Basic: What are the recommended synthetic routes for METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of the quinoline core. A common approach includes:

  • Etherification : Introducing the 3-methoxyphenylmethoxy group via nucleophilic substitution using 3-methoxybenzyl bromide under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMSO or methanol .
  • Esterification : Methyl ester formation at the 2-position using methyl chloroformate in the presence of triethylamine .
  • Optimization : Key parameters include temperature (60–80°C for etherification), solvent purity, and catalyst selection. Continuous flow reactors improve scalability and yield .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • X-ray Crystallography : Resolves molecular geometry and confirms substituent positions, as demonstrated for structurally similar 6,7-dimethoxyquinolines .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and aromatic proton signals.
    • FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .
  • HPLC-MS : Quantify purity and detect byproducts, especially residual solvents like DMSO .

Advanced: How can computational methods (e.g., DFT) guide the optimization of synthetic pathways or predict reactivity?

Density Functional Theory (DFT) calculations can:

  • Predict Transition States : Model reaction mechanisms (e.g., ether bond formation) to identify energy barriers and optimal pathways .
  • Charge Distribution Analysis : Map electrophilic/nucleophilic sites to predict regioselectivity in substitutions. For example, methoxy groups at 6 and 7 positions deactivate the quinoline core, directing reactions to the 4-position .
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO’s polarity) to improve reaction efficiency .

Basic: What stability considerations are critical for handling and storing this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Light Sensitivity : Protect from UV exposure, as quinoline derivatives are prone to photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Studies : Compare IC₅₀ values across assays (e.g., antimicrobial vs. cytotoxicity) to identify therapeutic windows .
  • Structural Analogues : Test derivatives (e.g., replacing the 3-methoxyphenyl group with pyridinone) to isolate structure-activity relationships .
  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

Advanced: What strategies can improve the scalability of synthesizing this compound for preclinical studies?

  • Flow Chemistry : Enhances reproducibility and reduces reaction times for large-scale etherification and esterification steps .
  • Catalyst Screening : Test immobilized bases (e.g., polymer-supported K₂CO₃) to simplify purification .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb residual water during esterification .

Advanced: How do substituent modifications (e.g., halogenation) impact the compound’s physicochemical properties?

  • Lipophilicity : Adding halogens (e.g., Cl at the 2-position) increases logP, enhancing membrane permeability but reducing aqueous solubility .
  • Electron Effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position destabilize the quinoline ring, altering reactivity in subsequent functionalizations .

Basic: What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to limit inhalation of volatile solvents (e.g., methanol) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced: How can researchers validate the compound’s target engagement in biological systems?

  • Fluorescent Probes : Attach fluorophores (e.g., dansyl) to track cellular uptake via confocal microscopy .
  • Pull-Down Assays : Use biotinylated analogues with streptavidin beads to isolate protein targets .
  • SAR Studies : Correlate structural variants (e.g., methoxy vs. hydroxy groups) with activity profiles to infer binding modes .

Advanced: What are the limitations of current synthetic methods, and how can they be addressed?

  • Low Yields in Etherification : Competing side reactions (e.g., oxidation of methoxy groups) can reduce efficiency. Solution: Use milder bases (e.g., Cs₂CO₃) and lower temperatures .
  • Purification Challenges : Silica gel chromatography struggles with polar byproducts. Solution: Employ reverse-phase HPLC or crystallization from ethanol/water mixtures .

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